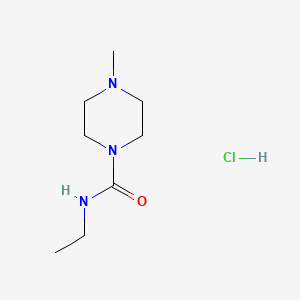
1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride is an organic compound with a molecular formula of C7H15N3O·HCl. It is a derivative of piperazine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride typically involves the reaction of N-ethylpiperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Formation of N-ethyl-4-methylpiperazine-1-oxide.
Reduction: Formation of N-ethyl-4-methylpiperazine.
Substitution: Formation of substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-
- 1-Piperazinecarboxamide, N-methyl-4-ethyl-
- 1-Piperazinecarboxamide, N-ethyl-4-phenyl-
Uniqueness
1-Piperazinecarboxamide, N-ethyl-4-methyl-, hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
63980-50-7 |
|---|---|
Molecular Formula |
C8H18ClN3O |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-ethyl-4-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-3-9-8(12)11-6-4-10(2)5-7-11;/h3-7H2,1-2H3,(H,9,12);1H |
InChI Key |
MEEBSVXYUBUBGG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















